3-(2-(Diethylamino)ethyl)-1-((p-methoxybenzyl)methylamino)-3-phenyl-2-indolinone
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Overview
Description
3-(2-(Diethylamino)ethyl)-1-((p-methoxybenzyl)methylamino)-3-phenyl-2-indolinone: , often abbreviated as DEPMI , is a synthetic organic compound. It belongs to the class of indolinone derivatives and exhibits interesting pharmacological properties. Let’s explore further!
Preparation Methods
a. Synthetic Routes: DEPMI can be synthesized through several routes. One common approach involves the condensation of 2-(diethylamino)ethylamine with 1-(p-methoxybenzyl)methylamine, followed by cyclization to form the indolinone ring. The overall synthetic scheme is as follows:
Synthetic Route:1. Condensation:2-(Diethylamino)ethylamine+1-(p-methoxybenzyl)methylamine→Intermediate2. Cyclization:Intermediate→DEPMI
b. Reaction Conditions: The condensation step typically occurs under mild acidic conditions, while the cyclization step may involve heating or other suitable conditions. The use of protecting groups (such as p-methoxybenzyl, PMB) ensures selectivity during the synthesis.
c. Industrial Production: DEPMI is not produced on an industrial scale due to its specialized applications. research laboratories synthesize it for further investigations.
Chemical Reactions Analysis
DEPMI undergoes various chemical reactions:
Reduction: Reduction reactions can modify the diethylaminoethyl side chain.
Substitution: DEPMI reacts with nucleophiles, leading to substitution at various positions.
Common Reagents: DDQ, reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).
Scientific Research Applications
DEPMI finds applications in:
Medicine: It exhibits potential as an anticancer agent due to its effects on cell cycle regulation and apoptosis.
Chemical Biology: Researchers use DEPMI to study cellular processes and molecular pathways.
Industry: Although not widely used, DEPMI’s unique structure may inspire novel drug design.
Mechanism of Action
DEPMI likely interacts with specific molecular targets, affecting cell signaling pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
DEPMI stands out due to its indolinone scaffold and the diethylaminoethyl side chain. Similar compounds include indolinones with different substituents or modifications.
Properties
CAS No. |
33391-32-1 |
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Molecular Formula |
C29H35N3O2 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]-1-[(4-methoxyphenyl)methyl-methylamino]-3-phenylindol-2-one |
InChI |
InChI=1S/C29H35N3O2/c1-5-31(6-2)21-20-29(24-12-8-7-9-13-24)26-14-10-11-15-27(26)32(28(29)33)30(3)22-23-16-18-25(34-4)19-17-23/h7-19H,5-6,20-22H2,1-4H3 |
InChI Key |
WANFSXZRKANYSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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